molecular formula C13H16N4OS B12868063 2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12868063
M. Wt: 276.36 g/mol
InChI Key: QJFFFIAMJYSBGQ-UHFFFAOYSA-N
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Description

2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • 2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
  • 2-((5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H16N4OS/c1-2-17-12(8-10-6-4-3-5-7-10)15-16-13(17)19-9-11(14)18/h3-7H,2,8-9H2,1H3,(H2,14,18)

InChI Key

QJFFFIAMJYSBGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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